N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Description
This compound belongs to the class of boronate esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a phenyl group. The ethanamine backbone is substituted with dimethyl groups at the nitrogen, enhancing its solubility in organic solvents and modulating its reactivity. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as intermediates in prodrug development .
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-8-13(12-14)10-11-18(5)6/h7-9,12H,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKYKGCKMYLJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine typically involves the reaction of N,N-dimethylaniline with a boronic ester precursor. The reaction is often carried out under inert conditions to prevent oxidation and degradation of the reactants. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by palladium-based catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a fluorescent probe due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophilic groups, modulating the activity of enzymes and other proteins. The compound’s ability to participate in these interactions makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in the position and nature of substituents on the aromatic ring or adjacent functional groups:
Key Observations :
- The position of the boronate ester (para vs. meta) influences reactivity in cross-coupling reactions. Para-substituted analogs exhibit higher steric accessibility in Suzuki reactions .
- Oxygen-containing linkages (e.g., phenoxy in ) improve solubility in polar solvents but reduce thermal stability compared to direct aryl-amine bonds.
- Heterocyclic substituents (e.g., pyrazole in ) enhance binding to biological targets, as seen in antiplasmodial studies.
Modifications on the Ethanamine Backbone
Variations in the amine substituents alter electronic and steric properties:
Biological Activity
N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine, commonly referred to as a dimethylaminophenyl dioxaborolane derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes:
-
Starting Materials :
- 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Palladium catalysts
-
Reaction Conditions :
- The reaction mixture is typically stirred under an inert atmosphere at elevated temperatures (e.g., 90 °C) for several hours to ensure complete conversion.
- Purification :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 0.15 | Apoptosis via caspase activation |
| Study B | MDA-MB-231 (Breast) | 0.22 | Inhibition of tubulin polymerization |
| Study C | HL-60 (Leukemia) | 0.10 | Cell cycle arrest and apoptosis |
- Caspase Activation : In a study involving A549 lung cancer cells treated with varying concentrations of the compound (50 nM and 100 nM), there was a significant increase in caspase-3 activation compared to controls .
- Tubulin Polymerization Inhibition : The compound demonstrated potent inhibition of tubulin polymerization in MDA-MB-231 cells, suggesting a mechanism similar to that of Combretastatin-A4 (CA-4), a known anti-cancer agent .
Safety and Toxicology
Despite its potential therapeutic benefits, safety assessments are crucial. Toxicological studies indicate that while the compound exhibits significant anti-cancer properties, careful evaluation of its toxicity profile is necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
